molecular formula C9H13ClN2O2 B2694621 Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride CAS No. 2472663-62-8

Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride

Cat. No. B2694621
CAS RN: 2472663-62-8
M. Wt: 216.67
InChI Key: OVZGHDYMCZIZMJ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride” consists of a benzene ring (phenyl group) attached to a carbon atom, which is also attached to an amino group (NH2), a methyl ester group (COOCH3), and a hydrogen atom . The InChI code for this compound is 1S/C9H11NO2.ClH/c1-13-9(11)6-7-4-2-3-5-8(7)10;/h2-5H,6,10H2,1H3;1H .


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride” is a solid at room temperature . Its molecular weight is 201.65 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Organic Synthesis and Material Science Applications

  • Triorganotin(IV) Derivatives Synthesis : Baul et al. (2002) explored the synthesis and characterization of triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, revealing their adoption of a polymeric trans-O2SnC3 trigonal bipyramidal configuration. These derivatives showcase the role of Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride in forming complexes with potential applications in materials science and catalysis (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

  • Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, showcasing the potential of such compounds, synthesized using Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride, in developing new antimicrobial agents (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).

Medicinal Chemistry and Drug Development

  • Anticancer Drug Synthesis : Basu Baul et al. (2009) reported on the synthesis, structural characterization, and in vitro cytotoxicity studies of amino acetate functionalized Schiff base organotin(IV) complexes, demonstrating the importance of Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride in the synthesis of potential anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

  • Anticonvulsant Activity : Unverferth et al. (1998) synthesized a series of 3-aminopyrroles starting from acetophenone and glycine derivatives, indicating the use of Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride in the development of new anticonvulsant drugs with low neurotoxicity (Unverferth, Engel, Höfgen, Rostock, Günther, Lankau, Menzer, Rolfs, Liebscher, Müller, & Hofmann, 1998).

Mechanism of Action

The mechanism of action of “Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride” is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used, such as in a chemical reaction or biological system .

Safety and Hazards

“Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride” is classified as a warning hazard under the GHS classification system . It can cause eye irritation (H319) and may be harmful if swallowed, in contact with skin, or inhaled (H302, H315, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 2-amino-2-(3-aminophenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZGHDYMCZIZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride

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